molecular formula C8H2Cl4N2 B1315311 2,4,6,8-Tetrachloroquinazoline CAS No. 54185-42-1

2,4,6,8-Tetrachloroquinazoline

Cat. No. B1315311
CAS RN: 54185-42-1
M. Wt: 267.9 g/mol
InChI Key: GYUFSVVBAINEBI-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrachloroquinazoline (TCQ) is an organic compound with a quinazoline ring structure and four chlorine groups attached to it . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2,4,6,8-Tetrachloroquinazoline involves various methods, including the reaction of appropriate chlorinated precursors or via the Vilsmeier-Haack reaction. The yield of the synthesis is approximately 55% .


Molecular Structure Analysis

The molecular formula of 2,4,6,8-Tetrachloroquinazoline is C8H2Cl4N2 . The molecular weight is 267.93 g/mol . The InChIKey, a unique identifier for the compound, is GYUFSVVBAINEBI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6,8-Tetrachloroquinazoline include a molecular weight of 267.93 g/mol . The compound has a complexity of 216 and a topological polar surface area of 25.8 Ų .

Scientific Research Applications

Pharmacological Applications

Anticancer and Neuroprotective Activities : Tetrahydroisoquinolines, closely related to quinazoline derivatives, have been recognized for their neuroprotective and anticancer properties. Initially associated with neurotoxicity, certain derivatives have shown promise as anticancer antibiotics, demonstrating a potential pathway for drug discovery in treating cancer and central nervous system disorders (Singh & Shah, 2017).

Antimicrobial and Antitumor Properties : Research on 8-Hydroxyquinolines, a structurally related group, underscores their significant biological activities, including antimicrobial and antitumor effects. These compounds' metal chelation properties contribute to their potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Environmental and Analytical Chemistry Applications

Pollutant Remediation : The enzymatic treatment of organic pollutants in wastewater has been enhanced by redox mediators, showing the importance of such chemical compounds in environmental remediation. This suggests potential applications for quinazoline derivatives in enhancing the efficiency of pollutant degradation (Husain & Husain, 2007).

Antioxidant Activity Analysis : The study of antioxidants, which are crucial in food engineering, medicine, and pharmacy, has leveraged various assays based on chemical reactions. Quinazoline derivatives, known for their antioxidant properties, could play a role in determining antioxidant capacity in complex samples, contributing to health science and food preservation (Munteanu & Apetrei, 2021).

Safety And Hazards

2,4,6,8-Tetrachloroquinazoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .

properties

IUPAC Name

2,4,6,8-tetrachloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUFSVVBAINEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507425
Record name 2,4,6,8-Tetrachloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Tetrachloroquinazoline

CAS RN

54185-42-1
Record name 2,4,6,8-Tetrachloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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